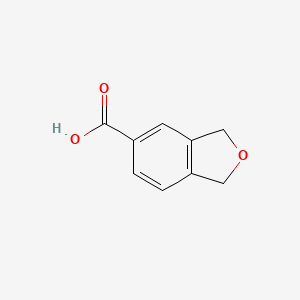

1,3-Dihydro-2-benzofuran-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYBGVFMYNTJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933694-57-6 | |

| Record name | 1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and formula of 1,3-Dihydro-2-benzofuran-5-carboxylic acid

An In-Depth Technical Guide to 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Introduction

The benzofuran scaffold is a privileged heterocyclic motif that is a cornerstone in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Within this important class of compounds, 1,3-Dihydro-2-benzofuran-5-carboxylic acid, also known as 1,3-dihydroisobenzofuran-5-carboxylic acid, represents a key building block for the synthesis of more complex molecules in medicinal chemistry.[5][6] The dihydro- variant of the benzofuran ring offers conformational flexibility, while the carboxylic acid moiety provides a crucial handle for derivatization and salt formation, enhancing its utility in drug design and development.

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of 1,3-Dihydro-2-benzofuran-5-carboxylic acid. It details a representative synthetic protocol and methods for its characterization, and explores its potential applications within the pharmaceutical industry, grounded in the established bioactivity of the broader benzofuran class.

Molecular and Physicochemical Properties

1,3-Dihydro-2-benzofuran-5-carboxylic acid is a solid organic compound. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position of the bicyclic system.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [7] |

| Molecular Weight | 164.16 g/mol | [7] |

| CAS Number | 933694-57-6 | [7] |

| IUPAC Name | 1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Synonyms | 1,3-Dihydroisobenzofuran-5-carboxylic acid | [8] |

| Appearance | Solid | [7] |

| SMILES | C1C2=C(CO1)C=C(C=C2)C(=O)O | [7] |

| InChIKey | QQYBGVFMYNTJDJ-UHFFFAOYSA-N |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; O8 [label="O", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="-2.6,-1.5!"]; O11 [label="O", pos="-3.9,-0.75!"]; O12 [label="O", pos="-2.6,-2.75!"]; H13 [label="H", pos="-3.9,-0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8; O8 -- C9; C9 -- C5; C3 -- C10; C10 -- O11; C10 -- O12 [style=dashed]; O11 -- H13;

// Atom labels with numbers C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; O8 [label="O8"]; C9 [label="C9"]; C10 [label="C10"]; O11 [label="O11"]; O12 [label="O12"]; H13 [label="H13"]; }

Caption: Molecular structure of 1,3-Dihydro-2-benzofuran-5-carboxylic acid.

Synthesis and Purification

The synthesis of 1,3-dihydroisobenzofuran derivatives can be achieved through various routes, often involving the cyclization of appropriately substituted precursors.[8] One common strategy involves the reduction of a phthalide derivative. The following is a representative, conceptual protocol for the synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic acid.

Experimental Protocol: Synthesis via Reduction of 5-Carboxyphthalide

This protocol outlines a two-step process starting from the commercially available 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (5-carboxyphthalide).[9]

Step 1: Esterification of 5-Carboxyphthalide

-

Rationale: The carboxylic acid group is first protected as an ester to prevent its reduction in the subsequent step. The methyl ester is a common and easily removable protecting group.

-

Procedure:

-

To a solution of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate.

-

Step 2: Reduction of the Lactone

-

Rationale: A reducing agent such as sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂) or a stronger reducing agent like lithium aluminum hydride can be used to reduce the lactone to the corresponding diol, which then cyclizes to form the dihydrofuran ring. The ester is then saponified in a one-pot reaction or a subsequent step.

-

Procedure:

-

Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Add a solution of methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate, and if the ester is still present, dissolve the residue in a mixture of methanol and water, add an excess of sodium hydroxide, and stir at room temperature until saponification is complete.

-

Acidify the reaction mixture with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-Dihydro-2-benzofuran-5-carboxylic acid.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.

Spectroscopic Characterization

The structural confirmation of 1,3-Dihydro-2-benzofuran-5-carboxylic acid relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral data can be predicted based on its functional groups and the analysis of similar structures.[1][10][11]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show a characteristic splitting pattern. - Methylene Protons (-CH₂-O-): A singlet or a pair of doublets around δ 4.5-5.5 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above δ 10.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carboxyl Carbon (C=O): A signal in the range of δ 165-185 ppm.[11] - Aromatic Carbons: Signals between δ 120-150 ppm. - Methylene Carbon (-CH₂-O-): A signal around δ 70-80 ppm. |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[12] - C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 164. - Common Fragments: Loss of H₂O (m/z = 146), loss of COOH (m/z = 119). |

digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Start: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid"]; esterification [label="Step 1: Esterification\n(MeOH, H₂SO₄, Reflux)"]; ester_product [label="Intermediate: Methyl Ester Derivative"]; reduction [label="Step 2: Reduction & Saponification\n(LiAlH₄, THF then NaOH)"]; crude_product [label="Crude Product"]; purification [label="Purification\n(Recrystallization)"]; final_product [label="Final Product:\n1,3-Dihydro-2-benzofuran-5-carboxylic acid"]; characterization [label="Characterization\n(NMR, IR, MS)"];

// Edges start -> esterification; esterification -> ester_product; ester_product -> reduction; reduction -> crude_product; crude_product -> purification; purification -> final_product; final_product -> characterization; }

Caption: General workflow for the synthesis and characterization of the title compound.

Applications in Drug Discovery and Development

The 1,3-dihydroisobenzofuran scaffold is a key structural element in several clinically important drugs. A notable example is the antidepressant Citalopram and its active enantiomer, Escitalopram, which are selective serotonin reuptake inhibitors (SSRIs).[13] This highlights the potential of the dihydroisobenzofuran core to interact with biological targets in the central nervous system.

Derivatives of 2,3-dihydro-1-benzofuran-carboxylic acids have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in the treatment of neuropathic pain.[6] The carboxylic acid functionality in these molecules is often used as a point of attachment for various amide substituents to modulate pharmacological activity.

The broad range of biological activities associated with benzofuran derivatives, such as anticancer and antimicrobial effects, suggests that 1,3-Dihydro-2-benzofuran-5-carboxylic acid is a valuable starting material for the synthesis of novel therapeutic agents.[4][14] Its carboxylic acid group allows for the generation of diverse libraries of amides, esters, and other derivatives, which can be screened for various biological activities.

Safety and Handling

Based on safety information for similar compounds, 1,3-Dihydro-2-benzofuran-5-carboxylic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7] A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Conclusion

1,3-Dihydro-2-benzofuran-5-carboxylic acid is a versatile and valuable building block in the field of medicinal chemistry. Its molecular structure combines the biologically relevant dihydrobenzofuran core with a reactive carboxylic acid handle, making it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and the pharmacological context of its parent scaffold is essential for researchers and scientists working in drug discovery and development.

References

Sources

- 1. jetir.org [jetir.org]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde|333333-34-9 [benchchem.com]

- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 8. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]

- 9. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic acid from diols

Application Note: High-Purity Synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic Acid from Diol Precursors

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic acid (also known as 5-carboxyphthalan). While direct cyclization of carboxy-functionalized diols is chemically possible, it often suffers from competitive lactonization (phthalide formation). Therefore, this guide prioritizes the Bromo-Diol Pathway . This route utilizes a bromine handle to survive the initial reduction and cyclization steps, allowing for a regioselective late-stage carboxylation. This methodology ensures high purity and prevents the formation of isomeric phthalide byproducts common in direct oxidative routes.

Target Audience: Medicinal Chemists, Process Development Scientists.

Introduction & Retrosynthetic Analysis

The 1,3-dihydro-2-benzofuran (phthalan) core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for selective serotonin reuptake inhibitors (SSRIs) like Citalopram and Escitalopram. The 5-carboxylic acid derivative provides a critical vector for further diversification, allowing the attachment of amides, esters, or heterocycles.

Strategic Logic: To synthesize the target from "diols," we identify 4-bromo-1,2-benzenedimethanol as the critical diol intermediate. This diol is cyclized to the ether (phthalan) before the carboxylic acid is introduced, preventing self-esterification.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the Bromo-Diol strategy to avoid lactone formation.

Experimental Methodology

Phase 1: Synthesis of the Diol Precursor

Objective: Convert Dimethyl 4-bromophthalate to 4-Bromo-1,2-benzenedimethanol. Rationale: Lithium Aluminum Hydride (LiAlH₄) is selected over borane reagents to ensure complete reduction of the diester to the diol without affecting the aryl bromide.

Reagents:

-

Dimethyl 4-bromophthalate (1.0 equiv)

-

LiAlH₄ (2.2 equiv)

-

Anhydrous THF (Solvent)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

). -

Solvation: Charge LiAlH₄ (2.2 equiv) into the flask and suspend in anhydrous THF (

). -

Addition: Dissolve Dimethyl 4-bromophthalate in THF. Add dropwise to the LiAlH₄ suspension, maintaining internal temperature

. -

Reaction: Allow to warm to Room Temperature (RT), then reflux for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The diol is significantly more polar than the ester.

-

Quench (Fieser Method): Cool to

. Carefully add water ( -

Isolation: Filter the granular precipitate. Concentrate the filtrate to yield 4-Bromo-1,2-benzenedimethanol as a white solid.

-

Yield Expectation: 85-95%

-

Phase 2: Cyclodehydration (The "Diol to Ether" Step)

Objective: Cyclize 4-Bromo-1,2-benzenedimethanol to 5-Bromo-1,3-dihydro-2-benzofuran. Rationale: Acid-catalyzed dehydration is preferred. A Dean-Stark trap is not strictly necessary for this intramolecular etherification due to the high entropy favoring ring formation, but removing water drives the equilibrium.

Reagents:

-

4-Bromo-1,2-benzenedimethanol (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv)

-

Toluene (0.2 M concentration)

Protocol:

-

Setup: Equip a RBF with a Dean-Stark trap and condenser.

-

Reaction: Dissolve the diol in Toluene. Add catalytic p-TsOH.

-

Reflux: Heat to reflux (

) for 3–5 hours. -

Monitoring: Monitor for the disappearance of the polar diol spot and appearance of the less polar ether spot.

-

Workup: Cool to RT. Wash with saturated

(to remove acid catalyst) and Brine. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via short-path distillation or silica plug (Hexanes/EtOAc 9:1).-

Product:5-Bromo-1,3-dihydro-2-benzofuran (Clear oil or low-melting solid).

-

Yield Expectation: 80-90%

-

Phase 3: Carboxylation to Target

Objective: Convert the aryl bromide to the carboxylic acid. Rationale: Lithium-Halogen exchange is faster and cleaner than Grignard formation for this substrate.

Reagents:

-

5-Bromo-1,3-dihydro-2-benzofuran (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)[1]

-

Dry Ice (

, excess) -

Anhydrous THF[2]

Protocol:

-

Cryogenic Setup: Flame-dry a RBF. Add the bromide and anhydrous THF. Cool to

(Dry ice/Acetone bath). -

Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir for 30 mins at

.-

Critical Control: Do not let temperature rise above

to prevent Wurtz coupling or benzylic deprotonation.

-

-

Carboxylation:

-

Method A (Gas): Bubble dry

gas (passed through a drying tube) into the solution. -

Method B (Solid): Cannulate the lithiated species onto an excess of crushed dry ice in a separate flask. (Preferred for scale < 5g).

-

-

Quench: Allow the mixture to warm to RT. Quench with 1M HCl until pH < 2.

-

Extraction: Extract with EtOAc (

). The product is in the organic layer.[3] -

Purification: Extract the organic layer with 1M NaOH (moves product to aqueous phase). Wash the aqueous layer with Ether (removes non-acidic impurities). Acidify the aqueous layer with HCl to precipitate the product. Filter and dry.

-

Final Product:1,3-Dihydro-2-benzofuran-5-carboxylic acid .[4]

-

Critical Process Parameters (CPPs) & Data

| Parameter | Phase 1 (Reduction) | Phase 2 (Cyclization) | Phase 3 (Carboxylation) |

| Temperature | |||

| Atmosphere | Nitrogen / Argon | Ambient / Nitrogen | Argon (Strictly Anhydrous) |

| Concentration | 0.5 M | 0.2 M (Dilution favors cyclization) | 0.3 M |

| Key Risk | Exotherm during quench | Polymerization if too conc. | Moisture kills Lithiated species |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Safety

-

Issue: Incomplete Cyclization.

-

Cause: Water accumulation in the reaction matrix.

-

Fix: Ensure vigorous reflux with a functional Dean-Stark trap or add activated 4Å Molecular Sieves.

-

-

Issue: Low Yield in Carboxylation.

-

Cause: Moisture in THF or "wet" Dry Ice.

-

Fix: Distill THF over Sodium/Benzophenone immediately before use. Rinse Dry Ice with dry ether before addition to remove surface water frost.

-

-

Safety Warning: n-Butyllithium is pyrophoric. Handle under inert atmosphere. LiAlH₄ reacts violently with water. Ensure proper quenching protocols are rehearsed.

References

-

Kobayashi, K., et al. (2008). "A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols." Heterocycles, 75(3).[5] Link

-

Zhang, L., et al. (2009).[6] "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans." Journal of Organic Chemistry, 74, 2850-2853.[6] Link

-

Organic Chemistry Portal. "Synthesis of 1,3-Dihydro-2-benzofurans (Phthalans)." Link

-

National Institutes of Health (NIH) PubChem. "1,2-Benzenedimethanol (Phthalyl Alcohol) Compound Summary." Link

-

ChemicalBook. "1,3-Dihydro-2-benzofuran-5-carboxylic acid Properties and Suppliers." Link

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.umz.ac.ir [journals.umz.ac.ir]

- 4. 1,3-Dihydro-2-Benzofuran-5-Carboxylic Acid | 933694-57-6 [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]

The Versatile Scaffold: Harnessing 1,3-Dihydro-2-benzofuran-5-carboxylic acid in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. 1,3-Dihydro-2-benzofuran-5-carboxylic acid, a seemingly simple bicyclic structure, has emerged as a building block of significant interest, underpinning the development of a diverse array of therapeutic agents. Its rigid, yet three-dimensional, geometry combined with the versatile reactivity of the carboxylic acid moiety provides a robust platform for the synthesis of libraries of compounds with tailored pharmacological profiles.

This comprehensive guide offers an in-depth exploration of the applications of 1,3-dihydro-2-benzofuran-5-carboxylic acid as a pharmaceutical building block. We will delve into its role in the synthesis of molecules targeting key players in pathophysiology, including the serotonin transporter (SERT), cannabinoid receptor 2 (CB2), nuclear factor-kappa B (NF-κB), and poly (ADP-ribose) polymerase (PARP). This document provides not only the scientific rationale but also detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

Core Physicochemical Properties

A thorough understanding of the foundational properties of a building block is paramount for its successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Off-white to white solid | |

| Melting Point | 192-194 °C | [1] |

| Boiling Point | 336.6±31.0 °C at 760 mmHg | [1] |

Key Synthetic Transformations: Gateway to Molecular Diversity

The carboxylic acid group of 1,3-dihydro-2-benzofuran-5-carboxylic acid is the primary handle for synthetic elaboration. The two most common and powerful transformations are amide bond formation and esterification, which allow for the introduction of a vast array of chemical functionalities, thereby enabling the exploration of structure-activity relationships (SAR).

Amide Bond Formation: A Robust Strategy for Bioactive Molecules

Amide coupling is a cornerstone of medicinal chemistry, and numerous reagents have been developed to facilitate this transformation efficiently and under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed.

This protocol is particularly effective for coupling a wide range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

-

1,3-Dihydro-2-benzofuran-5-carboxylic acid

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Dihydro-2-benzofuran-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Pre-activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated OAt-ester can often be observed by a slight color change.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Esterification: Modulating Physicochemical Properties

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method to generate ester derivatives. This transformation is crucial for modifying properties such as solubility, lipophilicity, and metabolic stability.

This protocol describes a standard procedure for the synthesis of esters from 1,3-dihydro-2-benzofuran-5-carboxylic acid.[2][3][4]

Materials:

-

1,3-Dihydro-2-benzofuran-5-carboxylic acid

-

Alcohol of interest (e.g., methanol, ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (the alcohol reactant can often serve as the solvent)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve or suspend 1,3-Dihydro-2-benzofuran-5-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the stirred mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by TLC or LC-MS. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[5]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude ester by flash column chromatography or recrystallization to obtain the pure product.

Applications in Drug Discovery: Case Studies

The true value of a building block is demonstrated through its successful incorporation into bioactive molecules. The following sections highlight key therapeutic areas where the 1,3-dihydro-2-benzofuran scaffold has made a significant impact.

Central Nervous System (CNS) Agents: Targeting the Serotonin Transporter

The 1,3-dihydro-2-benzofuran scaffold is famously represented in the structure of the highly successful antidepressant, Escitalopram.[6] Escitalopram is the (S)-enantiomer of citalopram and functions as a selective serotonin reuptake inhibitor (SSRI).[6] By blocking the serotonin transporter (SERT), SSRIs increase the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby alleviating symptoms of depression and anxiety.[6] The 1,3-dihydro-2-benzofuran-5-carbonitrile core of escitalopram is crucial for its high-affinity binding to SERT. While the final drug contains a nitrile group, the corresponding carboxylic acid is a key synthetic precursor or a closely related analog for SAR studies.

Anti-inflammatory and Analgesic Agents: Modulating the Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor.[7] This makes CB2 an attractive target for the treatment of chronic pain and inflammatory disorders. Several studies have explored 2,3-dihydro-1-benzofuran derivatives as potent and selective CB2 agonists.[7][8] The 1,3-dihydro-2-benzofuran-5-carboxylic acid scaffold can be readily derivatized, for instance, by forming amides with various amines, to generate ligands that fit into the binding pocket of the CB2 receptor.

Oncology: Targeting NF-κB and PARP

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, and its aberrant activation is a hallmark of many cancers.[9] Consequently, inhibiting the NF-κB signaling pathway is a promising strategy for cancer therapy. Research has shown that N-(substituted)phenylamide derivatives of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid exhibit potent cytotoxic activities against various cancer cell lines and can inhibit NF-κB transcriptional activity.[9][10][11] The synthesis of these amides, starting from the corresponding carboxylic acids, allows for systematic modification to optimize their anti-cancer properties.

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[7] The benzofuran carboxamide scaffold has been identified as a promising core for the development of potent PARP inhibitors. The carboxylic acid of 1,3-dihydro-2-benzofuran-5-carboxylic acid can be derivatized to mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the PARP enzyme.

Conclusion and Future Perspectives

1,3-Dihydro-2-benzofuran-5-carboxylic acid stands as a testament to the power of privileged scaffolds in drug discovery. Its synthetic tractability, coupled with the favorable pharmacological properties of its derivatives, has cemented its place as a valuable building block for medicinal chemists. The successful translation of this scaffold into an approved antidepressant, and its continued exploration in oncology and inflammatory diseases, underscores its vast therapeutic potential. As our understanding of complex diseases deepens, the strategic deployment of versatile building blocks like 1,3-dihydro-2-benzofuran-5-carboxylic acid will undoubtedly continue to fuel the development of the next generation of innovative medicines.

References

-

Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., Lee, K., Kwak, J. H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545–2549. [Link]

-

PubChem. (n.d.). Escitalopram. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dihydro-2-benzofuran-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Daina, A., & Zoete, V. (2021). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 16(19), 2958–2968. [Link]

-

Wang, P., Zhang, R., Cai, J., Chen, J. Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(3), 473-476. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30294. [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

-

Murie, C., et al. (2017). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular and Cellular Oncology, 4(2), e1279290. [Link]

- O'Sullivan, C. C., & Drew, Y. (2017). The story of PARP inhibitors: a new era of cancer therapeutics. Ejifcc, 28(1), 46–54.

-

Wikipedia contributors. (2024, February 19). NF-κB. In Wikipedia, The Free Encyclopedia. Retrieved 03:30, February 24, 2026, from [Link]

-

Wikipedia contributors. (2024, February 21). Serotonin transporter. In Wikipedia, The Free Encyclopedia. Retrieved 03:31, February 24, 2026, from [Link]

-

Wikipedia contributors. (2024, January 29). Cannabinoid receptor 2. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, February 24, 2026, from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved February 24, 2026, from [Link]

-

LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Dhopeshwarkar, A., & Mackie, K. (2014). CB2 cannabinoid receptors as a therapeutic target-what does the future hold?. Molecular pharmacology, 86(4), 430–437. [Link]

-

University of California, Davis. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2015). Design, Synthesis and Biological Evaluation of Benzofuran- or 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide Derivatives as Anticancer Agents and inhibitors of NF-κB. Retrieved February 24, 2026, from [Link]

-

Manera, C., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved February 24, 2026, from [Link]

-

El-Gamal, M. I., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. [Link]

-

ResearchGate. (2016). PARP1 and synthetic lethality. Retrieved February 24, 2026, from [Link]

-

Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375–429. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

National University of Singapore. (2024, March 18). What is the NF-κB pathway?. Mechanobiology Institute. Retrieved February 24, 2026, from [Link]

-

Vanderbilt University. (n.d.). Mechanism of Action of the Serotonin Transporter. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). 5-HT transport mechanism of SERT. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, September 5). Cannabinoid Receptor 2 (CB2) in Macrophages: A Promising Clinical Target for Immune Disorders. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Roles of PARP-1 in DNA damage repair and synthetic lethality. Retrieved February 24, 2026, from [Link]

-

European Molecular Biology Laboratory. (2024, July 29). Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts. Retrieved February 24, 2026, from [Link]

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 7. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Esterification conditions for 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Technical Application Note: Optimized Esterification Protocols for 1,3-Dihydro-2-benzofuran-5-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 Chemical Context The target substrate, 1,3-Dihydro-2-benzofuran-5-carboxylic acid (CAS: 13118-03-1), consists of a carboxylic acid moiety attached to a phthalan (1,3-dihydroisobenzofuran) core. Unlike phthalides (which contain a lactone), the phthalan core is a cyclic benzylic ether.

-

Structural Sensitivity: The phthalan ring is generally stable under basic and mild acidic conditions. However, the benzylic carbons (C1 and C3) adjacent to the ether oxygen are susceptible to oxidative degradation and radical attack. Furthermore, while cyclic ethers are robust, strong Lewis acids or hydrohalic acids (HBr, HI) at high temperatures can trigger ring cleavage.

-

Reactivity Profile: The C-5 carboxylic acid behaves as a typical benzoic acid derivative. Steric hindrance is minimal, allowing for standard esterification kinetics.

1.2 Selection of Methodology Three protocols are presented to address different scale and substrate requirements:

-

Protocol A (Fischer Esterification): Best for methyl/ethyl esters on a multigram scale. Cost-effective but requires managing equilibrium.

-

Protocol B (Acyl Chloride via SOCl₂): Recommended for sterically hindered alcohols or when quantitative conversion is critical.

-

Protocol C (Steglich Coupling): Reserved for complex, acid-sensitive alcohols or late-stage functionalization.

Part 2: Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Primary Method)

Ideal for synthesis of Methyl 1,3-dihydro-2-benzofuran-5-carboxylate.

Mechanism: Acid-catalyzed nucleophilic acyl substitution driven by solvent excess.[1]

Reagents & Materials:

-

Substrate: 1,3-Dihydro-2-benzofuran-5-carboxylic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.1 – 0.5 equiv) or Thionyl Chloride (generated in situ HCl)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

-

Dissolution: Charge the flask with the carboxylic acid substrate and anhydrous alcohol (MeOH or EtOH). Stir until a suspension or partial solution is formed.

-

Catalyst Addition:

-

Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise.[2] Caution: Exothermic.

-

Option 2 (In-situ HCl): Cool to 0°C and add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise. This generates anhydrous HCl and drives the reaction vigorously.

-

-

Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (low R_f) should disappear, replaced by the ester (high R_f).

-

-

Workup:

-

Cool reaction to room temperature.[3]

-

Concentrate under reduced pressure to remove excess alcohol (approx. 80% volume reduction).

-

Dilute residue with Ethyl Acetate (EtOAc) and wash carefully with Saturated NaHCO₃ (aq) to neutralize acid. Note: CO₂ evolution will occur.

-

Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and filter.[4]

-

-

Purification: Concentrate in vacuo. The product typically crystallizes upon cooling or can be purified via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acyl Chloride Method (Scale-Up/Hindered Alcohols)

Best for coupling with secondary alcohols or phenols.

Mechanism: Activation of carboxylate to highly reactive acyl chloride, followed by alcoholysis.

Reagents:

-

Substrate: 1,3-Dihydro-2-benzofuran-5-carboxylic acid

-

Reagent: Thionyl Chloride (SOCl₂) (excess, used as solvent or 2-3 equiv in DCM)

-

Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)

-

Solvent: Dichloromethane (DCM) (optional, if not using neat SOCl₂)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend the carboxylic acid in anhydrous DCM (5 volumes).

-

Chlorination: Add SOCl₂ (3.0 equiv) followed by 1 drop of dry DMF.

-

Observation: Vigorous gas evolution (SO₂ and HCl).

-

-

Reflux: Heat to mild reflux (40°C) for 2 hours until the solution becomes clear (indicating formation of the acid chloride).

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Crucial: Add dry Toluene and re-evaporate (azeotropic removal of residual SOCl₂).

-

Esterification: Redissolve the crude acid chloride in dry DCM or THF. Add the target alcohol (1.1 equiv) and a base (Triethylamine or Pyridine, 1.5 equiv) at 0°C.

-

Completion: Warm to room temperature and stir for 2 hours.

-

Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove amine), then NaHCO₃. Dry and concentrate.

Part 3: Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate esterification route based on substrate constraints.

Caption: Decision matrix for selecting the optimal esterification pathway based on alcohol steric hindrance and sensitivity.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Specifications

| Test | Method | Acceptance Criteria |

|---|---|---|

| Identity | ¹H-NMR (CDCl₃) | Acid: δ ~11-13 ppm (COOH) disappears.Ester: New singlet δ 3.8-3.9 ppm (if Methyl ester).Core: Phthalan CH₂ protons (approx δ 5.1 ppm) must remain intact (singlet/multiplet integration 4H). |

| Purity | HPLC (UV 254 nm) | > 98.0% Area |

| Residual Solvent | GC-HS | MeOH/EtOH < 5000 ppm; DCM < 600 ppm |

4.2 Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion (Fischer Method).

-

Root Cause: Equilibrium limitation by water.

-

Solution: Add molecular sieves (3Å) to the reaction mixture or use a Dean-Stark trap if using a higher boiling alcohol (e.g., toluene/alcohol mix) to remove water azeotropically.

-

-

Issue: Darkening of Reaction Mixture.

-

Root Cause: Oxidation of the benzylic ether positions (C1/C3) or polymerization.

-

Solution: Ensure inert atmosphere (N₂) is used. Avoid excessive heating (>80°C). Check reagents for peroxide contamination.

-

-

Issue: Ring Opening.

-

Root Cause: Highly unlikely with H₂SO₄/SOCl₂ alone, but possible with Lewis acids like BBr₃ or AlCl₃.

-

Solution: Stick to protonic acids (H₂SO₄, HCl) or mild coupling agents (EDC).

-

Part 5: References

-

Fischer Esterification Mechanism & Protocol:

-

Title: Fischer Esterification - Chemistry LibreTexts

-

Source: Chemistry LibreTexts

-

URL:[Link]

-

-

Acid Chloride Formation via Thionyl Chloride:

-

Steglich Esterification (Mild Coupling):

-

Isobenzofuran/Phthalan Chemistry:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uakron.edu [uakron.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

Application Note & Protocol: Amide Bond Formation with 1,3-Dihydroisobenzofuran-5-carboxylic Acid

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in the synthesis of new chemical entities.[3][4]

1,3-Dihydroisobenzofuran-5-carboxylic acid is a versatile bicyclic scaffold that presents a valuable starting point for the synthesis of novel compounds. Its rigid structure and potential for further functionalization make it an attractive building block in drug discovery programs. This document provides a detailed exploration of the reaction mechanism for coupling this specific carboxylic acid with amines and offers robust, field-tested protocols to guide researchers in this critical synthetic transformation.

The Core Challenge: Understanding the Reaction Mechanism

A common misconception is that simply mixing a carboxylic acid and an amine will yield an amide. In reality, this leads to a rapid acid-base reaction, forming a thermodynamically stable and highly unreactive ammonium carboxylate salt.[5][6][7] To overcome this hurdle and facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."[8][9]

The Carbodiimide-Mediated Activation Pathway

Among the most reliable and widely used methods for carboxylic acid activation is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[5][10] This method is favored for its mild conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[10][11]

The reaction proceeds through a multi-step mechanism, often enhanced by an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3][11][12]

-

Formation of the O-Acylisourea Intermediate: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is now primed for nucleophilic attack.[10]

-

The Role of HOBt and Formation of the Active Ester: The O-acylisourea is unstable and can undergo an intramolecular acyl transfer to form an irreversible and unreactive N-acylurea byproduct.[10] To intercept this pathway, an additive such as HOBt is introduced. HOBt rapidly attacks the O-acylisourea, generating an HOBt-active ester. This new intermediate is less susceptible to rearrangement but remains highly electrophilic.[3]

-

Nucleophilic Attack by the Amine: The primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-active ester. This forms a transient tetrahedral intermediate.

-

Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond. The EDC is converted into a water-soluble urea derivative, and HOBt is regenerated, although it is consumed in the overall process.

The following diagram illustrates this critical activation and coupling pathway.

Caption: Carbodiimide-mediated amide coupling mechanism.

Experimental Protocols: A Step-by-Step Guide

This section provides a reliable, general protocol for the coupling of 1,3-dihydroisobenzofuran-5-carboxylic acid with a primary amine using EDC and HOBt.

Materials and Reagents

-

1,3-Dihydroisobenzofuran-5-carboxylic acid (1.0 eq)

-

Amine (e.g., Benzylamine) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Experimental Procedure

-

Reactant Solubilization: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt·H₂O (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exotherm upon addition of EDC and minimize potential side reactions.

-

Activation: Add EDC·HCl (1.2 eq) to the cold, stirred mixture portion-wise over 5-10 minutes. A cloudy or thicker suspension may form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: a. Dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with:

- 0.5 M HCl (to remove excess amine and DIPEA).

- Saturated NaHCO₃ (to remove HOBt and any unreacted carboxylic acid).

- Brine (to remove residual water). c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Caption: Standard experimental workflow for amide coupling.

Data Presentation: Expected Outcomes

The choice of amine and reaction conditions can influence the overall yield. The following table provides a guideline for expected outcomes with different amine substrates.

| Amine Substrate | Coupling System | Solvent | Typical Time (h) | Expected Yield (%) |

| Benzylamine (Primary, Aliphatic) | EDC, HOBt, DIPEA | DCM | 6 - 12 | 85 - 95% |

| Aniline (Primary, Aromatic) | EDC, HOBt, DMAP[3] | DMF | 12 - 18 | 70 - 85% |

| Piperidine (Secondary, Aliphatic) | HATU, DIPEA | DMF | 4 - 8 | 80 - 90% |

| N-Methylaniline (Secondary, Aromatic) | HATU, DIPEA | DMF | 12 - 24 | 60 - 75% |

Field-Proven Insights & Troubleshooting

-

Expertise & Causality: The choice of base is critical. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed during the reaction without competing with the primary amine nucleophile. For less reactive amines, such as electron-deficient anilines, adding a catalyst like 4-DMAP can accelerate the reaction by forming a more reactive acyl-pyridinium intermediate.[3]

-

Trustworthiness & Validation: A self-validating protocol always includes rigorous monitoring. If LC-MS analysis shows the formation of a byproduct with a mass corresponding to (Carboxylic Acid + EDC - H₂O), this is indicative of N-acylurea formation. This suggests that the HOBt is not efficiently intercepting the O-acylisourea, and either a higher equivalence of HOBt or a more potent activating agent like HATU may be required.

-

Handling Hindered Substrates: For sterically hindered amines or carboxylic acids, standard EDC/HOBt conditions may lead to low yields. Switching to a more potent uronium-based coupling reagent like HATU or phosphonium-based reagents like PyBOP is often effective.[3][9][11] These reagents form more reactive activated esters, driving the reaction to completion.

Conclusion

The synthesis of amides from 1,3-dihydroisobenzofuran-5-carboxylic acid is a robust and highly reproducible transformation when the underlying mechanism is understood and respected. By activating the carboxylic acid with a suitable coupling reagent system like EDC/HOBt, researchers can efficiently overcome the thermodynamic barrier posed by salt formation. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to successfully synthesize novel amide derivatives, paving the way for the discovery of new therapeutic agents.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

-

Deiana, C., Sakhno, Y., Fabbiani, M., Pazzi, M., Vincenti, M., & Martra, G. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. [Link]

-

Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

- Coupling reagent and method for coupling amines with carboxylic acids. (1994, November 9).

-

21.8: Condensation of Acids with Amines. (2020, May 30). Chemistry LibreTexts. [Link]

-

Reactions of Amines. (n.d.). [Link]

-

1,3-Dihydroisobenzofuran-5-carboxylic acid. (n.d.). Aggie Access. [Link]

-

1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

-

Charville, H. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

-

1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. (n.d.). PubChem. [Link]

-

Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (n.d.). Chemistry Central Journal. [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

-

Sharma, A., Kumar, R., Kumar, A., & Goyal, R. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. peptide.com [peptide.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Strategic Functionalization of 5-Carboxyphthalan: Scaffolding for Bioactive Isobenzofurans

Topic: Functionalization of the benzofuran ring in 5-carboxyphthalan Content Type: Detailed Application Notes and Protocols

Executive Summary & Structural Analysis

5-Carboxyphthalan (1,3-dihydroisobenzofuran-5-carboxylic acid) represents a critical scaffold in medicinal chemistry, most notably as the core pharmacophore for selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.

While the user prompt refers to the "benzofuran ring," it is chemically vital to distinguish that phthalan is a dihydroisobenzofuran system. Unlike benzofuran, which is fully aromatic and flat, the phthalan ring contains a saturated, oxygen-containing 5-membered ring fused to a benzene ring. This saturation at positions 1 and 3 imparts unique reactivity (benzylic ether character) distinct from the heteroaromatic benzofuran.

This Application Note details the strategic functionalization of this scaffold, dividing reactivity into two distinct domains:

-

The Heterocyclic Domain (C1/C3): Controlled by benzylic activation and ether oxygen stabilization.

-

The Aromatic Domain (C4/C6/C7): Controlled by the directing effects of the C5-carboxyl group.

Reactivity Map

The following diagram illustrates the divergent functionalization pathways available for the 5-carboxyphthalan scaffold.

Figure 1: Strategic reactivity map distinguishing between the benzylic ether functionality (Red) and the aromatic substitution patterns directed by the carboxyl group (Green).

Domain A: Functionalization of the Heterocyclic Ring (C1/C3)

The C1 and C3 positions are benzylic and adjacent to an oxygen atom. This makes the protons at these positions significantly more acidic (pKa ~40) than standard alkanes, allowing for deprotonation-alkylation strategies. This is the primary route for introducing chirality, as seen in Escitalopram.

Protocol A-1: C1-Lithiation and Electrophilic Trapping

Objective: Introduction of alkyl or aryl groups at the C1 position to create quaternary centers.

Mechanistic Insight: Direct lithiation of 5-carboxyphthalan is complicated by the acidic carboxyl proton (pKa ~4). To prevent quenching of the organolithium reagent, the carboxyl group must first be protected as an oxazoline or a tertiary amide, or a "dianion" strategy must be employed (consuming 2 equivalents of base). The protocol below uses the Tertiary Amide Strategy for maximum yield and stability.

Reagents & Equipment[1][2][3]

-

Substrate:

-Diethyl-1,3-dihydroisobenzofuran-5-carboxamide (derived from 5-carboxyphthalan). -

Base:

-Butyllithium ( -

Ligand: TMEDA (Tetramethylethylenediamine) - Critical for breaking Li-aggregates and enhancing kinetic basicity.

-

Electrophile: Methyl iodide (MeI) or Benzaldehyde.

-

Solvent: Anhydrous THF (tetrahydrofuran).

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add anhydrous THF (20 mL) and the amide substrate (1.0 g, 4.56 mmol).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Temperature control is critical to prevent Ring Opening (beta-elimination).

-

Deprotonation: Add TMEDA (1.1 eq) followed by dropwise addition of

-BuLi (1.2 eq) over 15 minutes.-

Observation: The solution typically turns a deep red/orange color, indicating the formation of the benzylic carbanion.

-

-

Incubation: Stir at -78 °C for 45 minutes.

-

Electrophile Addition: Add the electrophile (e.g., MeI, 1.5 eq) neat or dissolved in THF.

-

Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

QC Check:

-

1H NMR: Look for the disappearance of one benzylic proton signal (approx. 5.1 ppm) and the appearance of the methyl doublet/singlet.

-

Risk: If the ring opens, you will see aldehyde signals (~10 ppm) or vinyl protons.

Domain B: Functionalization of the Aromatic Ring (C4/C6)

The carboxyl group at C5 is a moderate meta-director in electrophilic aromatic substitution (EAS) but a powerful Directing Group (DG) in Directed Ortho Metalation (DoM).

Protocol B-1: Directed Ortho Metalation (DoM)

Objective: Regioselective functionalization at C4 or C6 (ortho to the carboxyl group).

Scientific Rationale: The carboxylate anion (COO⁻) can direct lithiation to the ortho position via coordination with the lithium aggregate. However, the unprotected acid requires 2 equivalents of base (one to deprotonate the acid, one to lithiate the ring). This is often cleaner than protecting group chemistry if the solubility permits.

Experimental Workflow

-

Substrate Preparation: Dissolve 5-carboxyphthalan (1.0 eq) in anhydrous THF.

-

Base Selection: Use

-BuLi (sec-butyllithium) / TMEDA.[4]-

Why

-BuLi? It is more basic than

-

-

Stoichiometry: Add 2.2 equivalents of

-BuLi at -78 °C. -

Regioselectivity: Lithiation will occur predominantly at C4 (between the ether oxygen and the carboxyl) or C6 .

-

Note: The ether oxygen of the phthalan ring exerts a weak inductive effect. However, the carboxylate direction is dominant. Literature on benzoic acids suggests C6 (less sterically hindered) is often favored unless the "coordination-induced proximity effect" (CIPE) strongly locks the lithium near C4.

-

-

Quench: Add electrophile (e.g., DMF for formylation, I₂ for iodination).

Comparative Data: Functionalization Strategies

| Feature | Protocol A (Benzylic) | Protocol B (Aromatic DoM) |

| Target Site | C1 / C3 (Heterocyclic Ring) | C4 / C6 (Benzene Ring) |

| Active Species | Benzylic Carbanion | Aryl Lithium Species |

| Reagent | ||

| Temp | -78 °C (Strict) | -78 °C to -40 °C |

| Key Risk | Ring Opening (Elimination) | Benzyne formation (if temp too high) |

| Drug Relevance | High (Citalopram core) | High (Scaffold diversification) |

Advanced Pathway: The "Citalopram" Route (Grignard Approach)[8]

For researchers specifically interested in synthesizing Citalopram-like analogs, the functionalization often starts before the phthalan ring is fully reduced, using a 5-carboxyphthalide intermediate.

Workflow:

-

Starting Material: 5-Carboxyphthalide (1-oxo-5-carboxyphthalan).

-

Double Grignard: Sequential addition of two Grignard reagents (e.g., 4-fluorophenyl-MgBr and dimethylaminopropyl-MgBr).

-

Cyclization: Acid-mediated dehydration (using 70% H₂SO₄ or H₃PO₄) closes the ring to form the 1,1-disubstituted phthalan.

Figure 2: The industrial route for C1-functionalization involves Grignard addition to the lactone followed by ring closure, rather than direct alkylation of the phthalan.

References

-

Mortier, J., et al. (2006). "Directed Ortho-Metalation of Unprotected Benzoic Acids." Organic Letters, 8(4), 765-768. Link

-

Klaus, P., et al. (1977). "Citalopram and related bicyclic phthalanes." US Patent 4,136,193. Link

-

Ghorai, P., et al. (2014).[8] "Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis." Chemical Reviews, 114(12), 6213–6284.[8] Link

-

Reddy, M. P., et al. (2011).[2] "Novel and Improved Process for the Preparation of Citalopram." Asian Journal of Chemistry, 23(4), 1829-1832.[2] Link

-

Bennetau, B., Mortier, J., et al. (1995).[6] "Directed lithiation of unprotected benzoic acids."[4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[6] Link

Sources

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Design and Synthesis of PFKFB3 Inhibitors Utilizing the 1,3-Dihydro-2-benzofuran-5-carboxylic Acid Scaffold

This Application Note is designed for medicinal chemists and chemical biologists focusing on the development of metabolic inhibitors targeting the Warburg effect. It details the synthetic utility of 1,3-Dihydro-2-benzofuran-5-carboxylic acid (also known as 5-carboxyphthalan) as a strategic scaffold for PFKFB3 inhibition.

Executive Summary

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical driver of aerobic glycolysis in cancer cells (the Warburg effect).[1][2][3][4] While early inhibitors like 3PO and PFK-158 utilized enone functionalities, next-generation drug discovery focuses on metabolically stable amide-linked scaffolds.

This guide details the protocol for using 1,3-Dihydro-2-benzofuran-5-carboxylic acid as a core building block. This moiety serves as a bioisostere to the isoindoline cores found in recent patent literature, offering improved solubility and hydrogen-bonding potential. We provide a validated workflow for amide coupling this acid to amino-quinoxaline pharmacophores, followed by biochemical validation using ADP-Glo™ and Cellular Thermal Shift Assays (CETSA).

Scientific Rationale & Mechanism

The Target: PFKFB3 and the Warburg Effect

PFKFB3 synthesizes Fructose-2,6-bisphosphate (F2,6BP) , the most potent allosteric activator of PFK-1.[3] In hypoxic tumors, HIF-1

The Scaffold: 1,3-Dihydro-2-benzofuran-5-carboxylic acid

-

Structural Role: This acid acts as the "Left-Hand Side" (LHS) cap in inhibitor design. It occupies the solvent-exposed region of the ATP-binding pocket or the fructose-6-phosphate allosteric site, depending on the "Right-Hand Side" (RHS) amine used.

-

Bioisosterism: It mimics the geometry of isoindoline-5-carboxylic acid but replaces the nitrogen with oxygen, altering the pKa and lipophilicity (LogP), which can enhance membrane permeability and reduce efflux.

Figure 1: Mechanism of Action. The benzofuran inhibitor targets PFKFB3, breaking the feed-forward loop of glycolysis in hypoxic tumors.

Chemical Synthesis Protocol

Objective: Synthesize a focused library of PFKFB3 inhibitors by coupling 1,3-Dihydro-2-benzofuran-5-carboxylic acid to N-aryl-6-aminoquinoxalines (a known pharmacophore for the ATP pocket).

Materials Required[6][7]

-

Starting Material A: 1,3-Dihydro-2-benzofuran-5-carboxylic acid (CAS: 13114-62-0).

-

Starting Material B: Substituted 6-aminoquinoxaline (or equivalent amine-bearing pharmacophore).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Synthesis (Amide Coupling)

Caution: Perform all reactions in a fume hood. DMF is hepatotoxic; HATU is a sensitizer.

-

Activation:

-

In a dry round-bottom flask, dissolve 1,3-Dihydro-2-benzofuran-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 eq, 1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Add HATU (1.2 eq, 0.6 mmol). The solution should turn slightly yellow. Stir for 15 minutes to generate the activated ester.

-

-

Coupling:

-

Add the Amine Partner (e.g., 6-amino-N-phenylquinoxaline-2-carboxamide) (1.0 eq) to the reaction mixture.

-

Stir the reaction under nitrogen atmosphere at RT for 12–16 hours.

-

Monitoring: Check progress via LC-MS. The target mass should be [M+H]+ = (Acid MW + Amine MW - 18).

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash sequentially with:

-

10% Citric Acid (2 x 20 mL) – removes unreacted amine/DIPEA.

-

Saturated NaHCO₃ (2 x 20 mL) – removes unreacted acid.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography (Silica gel).

-

Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).

-

Yield Expectation: 65–80% as a white/off-white solid.

-

Figure 2: Synthetic Pathway.[5] General amide coupling strategy for benzofuran-based PFKFB3 inhibitors.

Biological Validation Protocols

Once synthesized, the compound must be validated for enzymatic inhibition and cellular target engagement.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay measures the kinase activity of PFKFB3 by quantifying the ADP produced during the conversion of Fructose-6-phosphate to F2,6BP.

Protocol:

-

Reagents: Recombinant human PFKFB3 (20 nM final), Fructose-6-phosphate (20 µM), ATP (20 µM), ADP-Glo™ Kinase Assay Kit (Promega).

-

Reaction:

-

In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO).

-

Add 4 µL of PFKFB3 enzyme solution. Incubate 10 min at RT.

-

Initiate reaction by adding 4 µL of Substrate Mix (ATP + F6P).

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Analysis: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirms the inhibitor binds PFKFB3 inside living cells by stabilizing the protein against heat denaturation.

Protocol:

-

Treatment: Treat HCT116 cells with the inhibitor (10 µM) or DMSO for 2 hours.

-

Heating: Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat aliquots to a gradient of temperatures (40°C to 65°C) for 3 minutes.

-

Lysis: Cool to RT, lyse using freeze-thaw cycles (liquid N₂ / 25°C). Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.

-

Detection: Run the soluble supernatant on SDS-PAGE/Western Blot using anti-PFKFB3 antibody.

-

Result: A shift in the aggregation temperature (

) in treated vs. control samples confirms binding.

Data Presentation & Analysis

Expected Results Table

When characterizing the new benzofuran derivative, structure your data as follows:

| Compound ID | Structure Core | R-Group (Amine) | PFKFB3 IC50 (nM) | CETSA Shift ( |

| Ref (PFK-158) | Quinoline-enone | N/A | ~130 | +4.2°C |

| BZ-01 (New) | Benzofuran-5-COOH | 6-amino-quinoxaline | To be determined | Target >3°C |

| BZ-02 (Neg) | Benzofuran-5-COOH | Aniline (Control) | >10,000 | 0°C |

Troubleshooting Guide

-

Low Yield in Synthesis: If the acid fails to activate, switch from HATU to SOCl₂ (Thionyl Chloride) to generate the acid chloride intermediate, then react with the amine.

-

High Background in ADP-Glo: Ensure the PFKFB3 enzyme concentration is titrated. Excess enzyme depletes ATP too fast, pushing the assay out of the linear range.

References

-

BenchChem. (2025).[6][7][8] Application Notes and Protocols for PFKFB3 Inhibition Assays.[6][8] Retrieved from 6

-

Seo, M., et al. (2011). Structure-Based Development of Small Molecule PFKFB3 Inhibitors. NIH PubMed Central. Retrieved from 4

-

Nowak, M., et al. (2019).[9] Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors.[1][3][9] Bioorganic & Medicinal Chemistry Letters. Retrieved from 9

-

Promega. (2025). Kinase-Glo™ and ADP-Glo™ Luminescent Kinase Assays Technical Manual. Retrieved from 10

-

Peng, K., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement.[11] NIH PubMed Central. Retrieved from 11

Sources